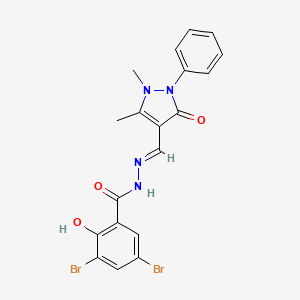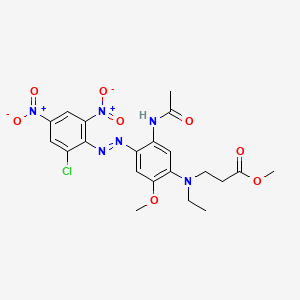
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-acetylamino-2-methoxyphenol in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound is esterified with N-ethyl-beta-alanine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Use of high-purity reagents and solvents.
- Advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(5-(acetylamino)-4-((2-chloro-4-nitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-hydroxyphenyl)-N-ethyl-beta-alaninate
Uniqueness
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its unique azo linkage and substituents make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93805-18-6 |
|---|---|
Formule moléculaire |
C21H23ClN6O8 |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
methyl 3-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-ethyl-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C21H23ClN6O8/c1-5-26(7-6-20(30)36-4)17-10-15(23-12(2)29)16(11-19(17)35-3)24-25-21-14(22)8-13(27(31)32)9-18(21)28(33)34/h8-11H,5-7H2,1-4H3,(H,23,29) |
Clé InChI |
QNBFBSBKIRJEOT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)OC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
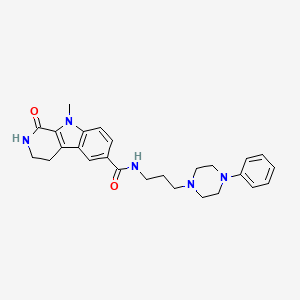

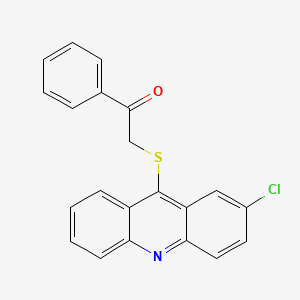
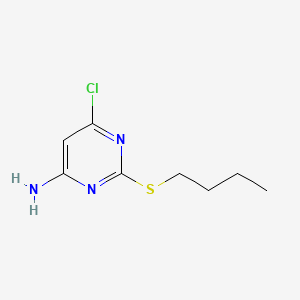
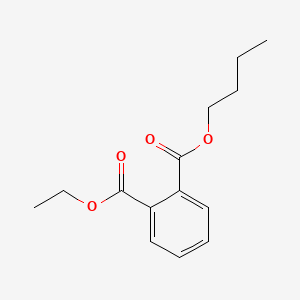
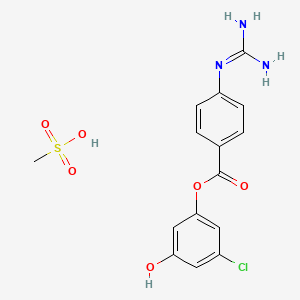


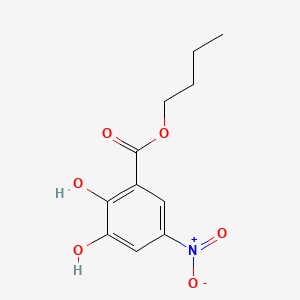
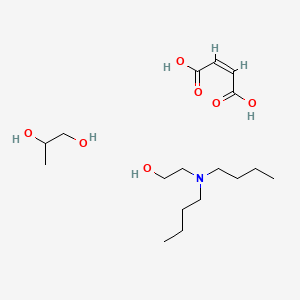

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)
